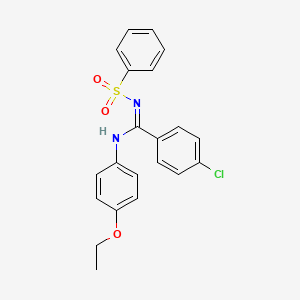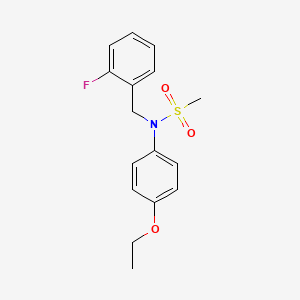![molecular formula C19H15F3N4O4 B5499034 2-(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5499034.png)
2-(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This section would typically provide an overview of the compound , including its relevance, typical applications (excluding drug use and dosage as per your request), and general chemical significance. Given the absence of direct matches, insights are based on related pyrimidinone derivatives which share similar structural features and may have analogous properties and synthesis methods.
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves multistep reactions, starting from simple precursors. For example, Savant et al. (2015) describe the synthesis of a novel nitro and 2-hydroxyphenyl functionalized pyrimidinone, highlighting the use of 1-(2-hydroxyphenyl)-2-nitroethanone, benzaldehyde, urea, and etidronic acid as catalysts, showcasing typical reactants and catalysts used in such syntheses (Savant, Gowda, Anandalwar, Prasad, Shah, & Naliapara, 2015).
Molecular Structure Analysis
Molecular structure analysis of pyrimidinone derivatives, as shown through X-ray diffraction studies, reveals details about crystallization, molecular conformation, and intramolecular interactions. For instance, the study by Savant et al. (2015) provides detailed crystallographic information, showcasing the molecule's conformation and crystallization pattern, which is crucial for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Chemical reactions involving pyrimidinone derivatives can vary widely, depending on the substituents and reaction conditions. For example, Artem’eva and Petrova (2022) synthesized a 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone derivative, exploring its reactivity and providing insights into potential chemical transformations and properties of similar compounds (Artem’eva & Petrova, 2022).
Physical Properties Analysis
The physical properties of pyrimidinone derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their practical applications. The synthesis and characterization of organosoluble, thermal stable, and hydrophobic polyimides derived from related pyridine-containing compounds as described by Huang et al. (2017), provide valuable insights into the physical properties that can be expected from similar pyrimidinone derivatives (Huang, Chen, Mei, Li, Liu, & Wei, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior of pyrimidinone derivatives, are key to their utility in various chemical contexts. The work by Kalgutkar et al. (2010) on the synthesis and structure-activity relationship studies of 5-trifluoromethylpyrido[4,3-d]pyrimidin-4(3H)-ones as antagonists highlights the importance of understanding the chemical properties for therapeutic applications, even though drug-related applications are excluded from this discussion (Kalgutkar et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(E)-2-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O4/c1-10-8-12(6-7-15-23-17(27)16(26(29)30)18(28)24-15)11(2)25(10)14-5-3-4-13(9-14)19(20,21)22/h3-9H,1-2H3,(H2,23,24,27,28)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQMSHDTHQEJNE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5498955.png)
![2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide](/img/structure/B5498966.png)
![3-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5498970.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5498985.png)
![N-{2-[3-(3,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5498989.png)
![5-(isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5498994.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499006.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5499020.png)
![5,7-dimethyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(1H)-one](/img/structure/B5499028.png)

![methyl 3-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)thiophene-2-carboxylate](/img/structure/B5499043.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499058.png)

